Cas no 2097890-19-0 (3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one)

3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one structure
2097890-19-0 structure
Product name:3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one
CAS No:2097890-19-0
MF:C21H22ClNO2
MW:355.857884883881
CID:6051861
PubChem ID:126851258

3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one
    • 3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
    • AKOS032467248
    • 2097890-19-0
    • F6553-1020
    • Inchi: 1S/C21H22ClNO2/c22-19-3-1-2-15(12-19)4-7-21(24)23-10-8-18(14-23)16-5-6-20-17(13-16)9-11-25-20/h1-3,5-6,12-13,18H,4,7-11,14H2
    • InChI Key: ZVMLSQXTNOZTPP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CCC(N1CCC(C2C=CC3=C(CCO3)C=2)C1)=O

Computed Properties

  • Exact Mass: 355.1339066g/mol
  • Monoisotopic Mass: 355.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 4.1

3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6553-1020-4mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
4mg
$66.0 2023-09-08
Life Chemicals
F6553-1020-5μmol
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6553-1020-20μmol
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6553-1020-10mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
10mg
$79.0 2023-09-08
Life Chemicals
F6553-1020-100mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
100mg
$248.0 2023-09-08
Life Chemicals
F6553-1020-5mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
5mg
$69.0 2023-09-08
Life Chemicals
F6553-1020-30mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
30mg
$119.0 2023-09-08
Life Chemicals
F6553-1020-15mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
15mg
$89.0 2023-09-08
Life Chemicals
F6553-1020-1mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
1mg
$54.0 2023-09-08
Life Chemicals
F6553-1020-20mg
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
2097890-19-0
20mg
$99.0 2023-09-08

Additional information on 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one

Introduction to 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one (CAS No. 2097890-19-0)

3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the CAS number 2097890-19-0, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple heterocyclic moieties, including a benzofuran ring and a pyrrolidine scaffold, combined with a chlorophenyl substituent, suggests a rich chemical space for interactions with biological targets.

The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of medicinal chemistry and synthetic organic chemistry. The benzofuran moiety, in particular, is a well-known pharmacophore found in numerous bioactive natural products and synthetic drugs. Its incorporation into the molecular framework of 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one may contribute to its binding affinity and specificity towards certain biological receptors. Furthermore, the pyrrolidine ring is another common structural motif in drug candidates, known for its ability to enhance metabolic stability and oral bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The chlorophenyl group, while not typically considered a primary pharmacophore, can modulate the electronic properties of the molecule and influence its interactions with biological targets. This feature makes 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one an intriguing candidate for further exploration in the context of enzyme inhibition or receptor modulation.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The structural features of this compound make it a valuable candidate for investigating its potential as an intermediate in the synthesis of more complex molecules. The benzofuran-pyrrolidine hybridization presents an opportunity to explore new chemical space that has not been extensively explored in medicinal chemistry.

Current research trends indicate that hybrid molecules, which combine multiple pharmacophoric elements, are becoming increasingly important in drug development. The combination of a benzofuran ring with a pyrrolidine scaffold in 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylpropan-1-one may confer unique properties that make it suitable for targeting multiple disease pathways simultaneously. This approach aligns with the growing emphasis on polypharmacicity as a strategy for developing more effective therapeutics.

The chlorophenyl substituent on the aromatic ring may also contribute to the compound's solubility and bioavailability profile. Chlorinated aromatic compounds are frequently encountered in pharmaceuticals due to their ability to enhance lipophilicity while maintaining metabolic stability. This balance is critical for ensuring that the compound can reach its target site of action effectively.

From a synthetic perspective, the preparation of 3-(3-chlorophenyl)-1-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-y lpropan - 1 - one involves multiple steps that showcase advanced techniques in organic synthesis. The construction of the benzofuran core requires careful consideration of reaction conditions to ensure high yield and purity. Additionally, the introduction of the pyrrolidine ring necessitates precise control over stereochemistry to avoid unwanted isomers.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure may make it suitable for use as a building block in materials science or as a precursor for more complex organic syntheses. The versatility of such molecules underscores their importance in advancing both medicinal chemistry and broader chemical research.

As computational methods continue to improve, researchers will be able to design and optimize molecules like 3-(3-chlorophenyl)- 1 - 3 - ( 2 , 3 - dihydro - 1 - benzofuran - 5 - yl ) pyrrolidin - 1 - ylpropan - 1 - one with greater efficiency than ever before. This will accelerate the discovery process and lead to faster development cycles for new drugs and chemical entities.

In conclusion, CAS No. 2097890 - 19 - 0, corresponding to 3-(3-chlorophenyl)-1-[(2,),(*dihydro*-)*benzofuran*-)*5*-)y l-)py rro lidin-)l-)prop an-)one, represents an exciting opportunity for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for future investigations into new therapeutic agents.

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